1-(2-Methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(2-methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-11-16(12(2)23)17(13-7-9-19-10-8-13)22-15-6-4-3-5-14(15)21-18(22)20-11/h3-10,17H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZXBKDDJDCMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=NC=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methyl-4-pyridinecarboxaldehyde with appropriate amines and other reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(2-Methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are crucial for cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 4
The pyridin-4-yl group in the target compound distinguishes it from closely related derivatives. Key comparisons include:
- Pyridin-3-yl vs. Pyridin-4-yl: The positional isomerism of the pyridine ring (3- vs.
- Aryl vs. Heteroaryl Substituents : The 4-methoxyphenyl group () introduces methoxy-induced lipophilicity, which may enhance membrane permeability compared to the pyridinyl group .
- Ethanone vs. Carboxylate: The ethanone moiety in the target compound contrasts with the ethyl carboxylate in , impacting polarity and hydrogen-bonding capacity .
Substituent Variations at Position 3
The ethanone group at position 3 is a critical functional site. Comparisons include:
- The methyl-substituted analog () lacks the pyridinyl group, reducing steric bulk and possibly simplifying synthetic routes .
Pharmacological and Physicochemical Properties
While direct bioactivity data for the target compound are absent, inferences can be drawn from structural analogs:
- Antimicrobial Activity: Pyrimido[1,2-a]benzimidazoles with electron-withdrawing groups (e.g., nitro, cyano) show antimicrobial properties (), suggesting the ethanone group may confer similar activity .
- Kinase Inhibition : Pyridinyl substituents are common in kinase inhibitors; the pyridin-4-yl group may target ATP-binding pockets .
Biological Activity
The compound 1-(2-Methyl-4-pyridin-4-yl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 304.35 g/mol. The structure consists of a pyridine ring fused with a benzimidazole framework, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1402445-13-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridine Ring : Starting from simple precursors such as acetaldehyde and ammonia.
- Formation of the Benzimidazole Ring : Synthesized from o-phenylenediamine and carboxylic acids.
- Coupling : The pyridine and benzimidazole rings are coupled using appropriate coupling agents.
- Finalization : The product is then purified to obtain the desired compound.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that related structures possess effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been evaluated for its anticancer properties in several studies:
- A study demonstrated that it induces apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 10 to 25 μM .
- Flow cytometry analyses revealed that treatment with the compound leads to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating its potential as a chemotherapeutic agent .
The biological activity is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as topoisomerases and kinases.
- Receptor Modulation : It can modulate receptor activity, potentially affecting signaling pathways associated with inflammation and cancer progression .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Anticancer Effects : In vivo studies using mouse models have shown that administration of the compound resulted in significant tumor reduction compared to control groups .
- Antimicrobial Efficacy : Clinical isolates treated with the compound demonstrated reduced viability, supporting its use as a potential antimicrobial agent in clinical settings .
Q & A
Q. Table 1: Substituent Impact on Reaction Efficiency
| Substituent (R) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| 4-Nitrophenyl | 4–5 | 85–90 | |
| 3-Fluorophenyl | 6–8 | 70–75 | |
| 2-Thienyl | 3–4 | 92 |
Basic: How is structural characterization performed for pyrimido[1,2-a]benzimidazole derivatives?
Methodological Answer:
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, analyzing dihedral angles between fused rings (e.g., 1.54–1.85° for imidazole-pyridine systems) .
- Spectroscopy :
Advanced: How can synthetic yields be optimized for derivatives with sterically hindered substituents?
Methodological Answer:
- Catalyst screening : H-ferrierite zeolite in aqueous media accelerates reactions by stabilizing intermediates, reducing steric hindrance .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of bulky substituents, while solvent-free conditions favor entropy-driven cyclization .
- Temperature control : Stepwise heating (60°C → reflux) minimizes side reactions for nitro- or trifluoromethyl-substituted derivatives .
Example : Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate achieved 90% yield using DMF and stepwise heating .
Advanced: How to resolve contradictions in biological activity data across structurally similar derivatives?
Methodological Answer:
- Structure-activity relationship (SAR) analysis : Compare substituent effects using standardized assays. For example:
- Anti-cancer activity : Pyridinyl and thienyl groups enhance cytotoxicity via π-π stacking with DNA .
- Antiviral activity : Isopropyl substituents may reduce efficacy due to poor membrane permeability .
- Data normalization : Account for assay variability (e.g., cell line sensitivity, IC₅₀ calculation methods) .
Q. Table 2: Biological Activity of Key Derivatives
| Compound | Activity (IC₅₀, μM) | Assay Model | Reference |
|---|---|---|---|
| Ethyl 2-methyl-4-(4-pyridinyl)-deriv. | 12.5 (Anti-cancer) | HeLa cells | |
| Methyl 2-methyl-4-(2-thienyl)-deriv. | 8.2 (Anti-cancer) | MCF-7 cells | |
| Isopropyl-substituted deriv. | >50 (Antiviral) | Huh-7 replicon |
Basic: What computational tools are recommended for modeling pyrimido[1,2-a]benzimidazole interactions?
Methodological Answer:
- Docking studies : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions (e.g., binding to kinase domains) .
- DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
- Molecular dynamics : GROMACS simulates solvation effects and conformational stability .
Advanced: How to address discrepancies in crystallographic data refinement?
Methodological Answer:
- SHELX parameter adjustment : Modify isotropic displacement parameters (Uiso) for light atoms (e.g., H, N) to reduce R-factor discrepancies .
- Twinned data handling : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning common in fused heterocycles .
- Validation tools : CheckPLATON or CCDC’s Mercury for hydrogen bonding and packing errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
